REACTION_CXSMILES
|
[CH2:1]=[C:2]=[CH2:3].C=C1CCC1=C.[CH2:10]=[C:11]1[CH2:14][C:13](=[CH2:15])[CH2:12]1>>[CH2:1]=[C:2]1[CH2:3][CH2:12][C:13](=[CH2:15])[CH2:14][C:11]1=[CH2:10]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1C(CC1)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(C1)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was first purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
was brought to 450°-470° C
|
Type
|
ADDITION
|
Details
|
Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour
|
Type
|
WAIT
|
Details
|
The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was poured into a bottle
|
Type
|
ADDITION
|
Details
|
Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product
|
Type
|
CUSTOM
|
Details
|
polymerization and oxidation of the dimers and trimers
|
Type
|
CUSTOM
|
Details
|
Data from seven hot tube reaction runs
|
Name
|
|
Type
|
|
Smiles
|
C=C1C(CC(CC1)=C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |